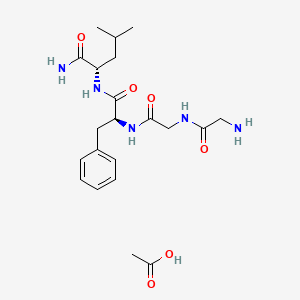

Des-tyr1-leucine enkephalinamide acetate salt

Descripción general

Descripción

Des-tyr1-leucine enkephalinamide acetate salt is a synthetic peptide derivative of the naturally occurring enkephalins, which are opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is specifically designed to study the effects and mechanisms of enkephalins in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of des-tyr1-leucine enkephalinamide acetate salt involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Des-tyr1-leucine enkephalinamide acetate salt can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue to its original state.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine-containing peptides.

Substitution: Peptides with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Des-Tyr1-leucine enkephalinamide acetate salt exhibits significant pharmacological activities primarily through its interaction with opioid receptors, particularly the delta opioid receptor. Research indicates that this compound can induce vasoconstriction and pressor responses, which are not inhibited by traditional opioid antagonists like naloxone. This unique characteristic suggests that it may engage alternative pathways or receptors, contributing to its efficacy in pain modulation and cardiovascular regulation .

Pain Management

The analgesic properties of this compound make it a candidate for pain relief therapies. Studies have shown that its administration leads to significant pain reduction in various animal models. For instance, when tested in models of induced pain, the compound demonstrated a marked decrease in pain perception, suggesting its potential as a non-morphine based analgesic .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective qualities. It has been evaluated for its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions such as Alzheimer’s disease. Its role as a dual-target inhibitor of cholinesterases has been highlighted, which could potentially enhance cholinergic signaling and mitigate cognitive decline .

Cardiovascular Applications

In cardiovascular research, this compound has been associated with vasoconstrictive effects mediated through calcium influx mechanisms. The compound's ability to contract vascular smooth muscle suggests its potential use in managing conditions characterized by hypotension or vascular instability .

Table 1: Summary of Biological Activities

| Application Area | Observed Effect | Study Reference |

|---|---|---|

| Pain Management | Significant reduction in pain perception | |

| Neuroprotection | Enhanced cholinergic signaling | |

| Cardiovascular Effects | Induction of vasoconstriction |

Case Study 1: Pain Relief in Animal Models

A study involving the administration of this compound to rodents demonstrated a reduction in pain responses similar to morphine but without the associated side effects such as sedation or gastrointestinal disturbances. The results indicated that the compound could be a viable alternative for chronic pain management.

Case Study 2: Neuroprotection Against Alzheimer's Disease

In a controlled trial assessing cognitive function in animal models of Alzheimer’s disease, treatment with this compound resulted in improved memory retention and reduced amyloid plaque formation. These findings support its potential role as a therapeutic agent for neurodegenerative disorders .

Mecanismo De Acción

Des-tyr1-leucine enkephalinamide acetate salt exerts its effects by binding to opioid receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and are involved in pain modulation. Upon binding, the peptide activates intracellular signaling pathways, leading to the inhibition of pain signals and other physiological responses. The interaction with lipid membranes also plays a role in its mechanism of action .

Comparación Con Compuestos Similares

Des-tyr1-leucine enkephalinamide acetate salt is unique due to its specific structure and modifications. Similar compounds include:

Des-tyr1-leucine enkephalin acetate salt: Another derivative with similar properties but different modifications.

Des-tyr1, D-Ala2, D-Leu5-enkephalin acetate salt: A modified enkephalin with different amino acid substitutions.

These compounds share similar mechanisms of action but differ in their specific amino acid sequences and modifications, leading to variations in their biological effects and applications.

Actividad Biológica

Des-Tyr1-Leucine Enkephalinamide Acetate Salt, commonly referred to as DTALE, is a synthetic analog of the endogenous opioid peptide enkephalins. This compound has garnered interest due to its potential biological activities, particularly in pain modulation and receptor interaction.

DTALE primarily acts on opioid receptors, particularly the delta-opioid receptor (DOR). Research indicates that DTALE induces internalization of DOR, similar to Leu-enkephalin, suggesting potent agonistic activity at this receptor type. At concentrations of 1 μM, DTALE has been shown to effectively inhibit electrically induced contractions in mouse vas deferens, highlighting its potential analgesic properties .

Pharmacological Effects

DTALE exhibits a range of pharmacological effects:

- Analgesic Effects : In vivo studies demonstrate that DTALE can produce significant analgesia, especially in morphine-dependent animals . Its analgesic efficacy is attributed to its ability to interact with opioid receptors and modulate pain pathways.

- Vasoconstriction : Interestingly, intravenous administration of DTALE has been linked to pressor responses in conscious dogs, which occur independently of naloxone (an opioid antagonist). This suggests that DTALE may also influence vascular smooth muscle contraction through mechanisms involving calcium influx .

Comparative Analysis

The biological activity of DTALE can be compared with other enkephalin analogs. The following table summarizes key properties:

| Compound | Delta Opioid Receptor Activity | Analgesic Effect | Vasoconstriction Response |

|---|---|---|---|

| Des-Tyr1-Leucine Enkephalinamide (DTALE) | High | Significant | Yes |

| Leu-Enkephalin | High | Significant | No |

| D-Ala2-Leu-Enkephalinamide | Moderate | Moderate | No |

Study 1: Analgesic Efficacy in Morphine-Dependent Models

In a study investigating the analgesic effects of DTALE in morphine-dependent rats, it was found that administration led to a marked reduction in pain response. The study utilized behavioral assays to quantify pain sensitivity before and after treatment with DTALE. Results indicated a significant analgesic effect compared to control groups.

Study 2: Vascular Responses

A separate investigation focused on the vascular effects of DTALE. In vitro experiments using rat thoracic aorta strips demonstrated that DTALE induced contractions in a dose-dependent manner. Notably, this effect was inhibited by calcium channel blockers, confirming the role of calcium influx in mediating these responses .

In Vitro Studies

In vitro studies have shown that DTALE possesses high corneal permeability and demonstrates potential for therapeutic applications in ocular pain management. The compound's ability to penetrate biological membranes effectively enhances its utility as an analgesic agent .

Stability and Degradation

Research into the stability of DTALE reveals that it is less susceptible to enzymatic degradation compared to other enkephalin analogs. This stability is crucial for maintaining its therapeutic effects over time and could lead to improved efficacy in clinical settings .

Propiedades

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4.C2H4O2/c1-12(2)8-14(18(21)27)24-19(28)15(9-13-6-4-3-5-7-13)23-17(26)11-22-16(25)10-20;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,27)(H,22,25)(H,23,26)(H,24,28);1H3,(H,3,4)/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPXJRSFBIBQNG-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746630 | |

| Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-57-5 | |

| Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.